molecular formula C5H5BrO3 B151280 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one CAS No. 139760-41-1

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one

Cat. No.: B151280
CAS No.: 139760-41-1
M. Wt: 193 g/mol
InChI Key: KSHGAQAVXQEYEQ-UHFFFAOYSA-N
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Description

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one is a heterocyclic organic compound that belongs to the furan family. This compound is characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms, with a bromine atom, a hydroxyl group, and a methyl group attached to the ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxy-3-methyl-2H-furan-5-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete bromination of the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or acetonitrile under reflux.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted furan derivatives with various functional groups.

    Oxidation: Formation of 4-bromo-2-oxo-3-methyl-2H-furan-5-one.

    Reduction: Formation of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-ol or 4-bromo-3-methyl-2H-furan-5-one.

Scientific Research Applications

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one is primarily based on its ability to interact with biological molecules and cellular pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its bromine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-2-hydroxy-3-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO3/c1-2-3(6)5(8)9-4(2)7/h4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHGAQAVXQEYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930579
Record name 3-Bromo-5-hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139760-41-1
Record name 3-Bromo-5-hydroxy-4-methyl-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139760411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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